Fraxinellon

Übersicht

Beschreibung

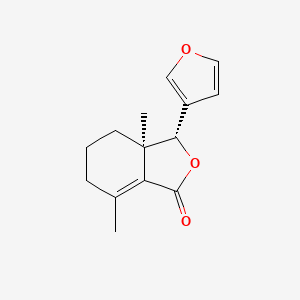

Fraxinellone is a naturally occurring compound classified as a degraded limonoid. It is primarily isolated from the root bark of plants belonging to the Rutaceae and Meliaceae families, such as Dictamnus dasycarpus and Melia azedarach . Fraxinellone has garnered significant attention due to its diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Fraxinellon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound hat sich als vielversprechend bei der Behandlung von entzündlichen Erkrankungen, Krebs und Leberschäden erwiesen

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Wirkmechanismus

Fraxinellone is a natural compound that has been isolated from the root bark of Dictamnus plants . It has been found to exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects .

Target of Action

Fraxinellone primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) , Heat shock protein 47 (Hsp47) , and Programmed death-ligand 1 (PD-L1) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. Hsp47 is a collagen-specific molecular chaperone that plays a crucial role in the biosynthesis of procollagen. PD-L1 is a protein that has been shown to play a major role in suppressing the immune system during cancer and other diseases.

Mode of Action

Fraxinellone interacts with its targets in several ways. It acts as a potent and rapid activator of the Nrf2-mediated antioxidant defense system . It also forms stable complexes with Hsp47 at the protein-collagen interface . Furthermore, it inhibits PD-L1 expression by downregulating the STAT3 and HIF-1α signaling pathways .

Biochemical Pathways

Fraxinellone affects several biochemical pathways. It induces the expression of Nrf2 target genes, including Gpx4, Sod1, and Nqo1 . These genes are involved in the body’s defense against oxidative stress. It also interferes with the Hsp47-collagen interaction, which may affect collagen biosynthesis .

Pharmacokinetics

The pharmacokinetics of fraxinellone have been studied in rats. After intravenous administration of 5.0 mg/kg fraxinellone, it was found that fraxinellone has a good recovery rate in plasma, ranging from 98.04% to 101.94% .

Result of Action

The action of fraxinellone results in several molecular and cellular effects. It provides robust protection against insults such as glutamate excitotoxicity and reactive oxygen species production . It also shows significant neuroprotective activity and has the potential to be a valuable candidate for cancer treatment by targeting PD-L1 .

Action Environment

The stability of fraxinellone varies depending on the environment. It has been found to be more stable in nitrogen than in air . In water, the action of fraxinellone is an endothermic reaction, indicating that the fraxinellone solution is relatively stable in a pure water system . Fraxinellone cannot remain stable in the atmosphere and can be degraded in the natural environment .

Biochemische Analyse

Biochemical Properties

Fraxinellone interacts with several biomolecules, including enzymes and proteins. It is metabolized by the enzyme CYP450, specifically through the metabolization of its furan rings . This interaction plays a significant role in its biochemical reactions .

Cellular Effects

Fraxinellone has been found to induce hepatotoxicity in zebrafish through oxidative stress and the transporters pathway . It increases the level of reactive oxygen species (ROS) and activates the JNK/P53 pathway, leading to apoptosis . Furthermore, it can induce cholestasis by down-regulating bile acid transporters P-gp, Bsep, and Ntcp .

Molecular Mechanism

At the molecular level, Fraxinellone exerts its effects through various mechanisms. It inhibits HIF-1α protein synthesis without affecting HIF-1α protein degradation . It also disrupts the interaction between HSP47 and collagen, which plays a key role in the development of intestinal fibrosis .

Temporal Effects in Laboratory Settings

The effects of Fraxinellone have been observed over time in laboratory settings. For instance, it has been found to induce liver injury and cause significant alterations in the metabolomics of zebrafish larvae .

Dosage Effects in Animal Models

In animal models, the effects of Fraxinellone vary with different dosages. For example, it has been shown to dose-dependently alleviate DSS-induced intestinal impairments in mice .

Metabolic Pathways

Fraxinellone is involved in several metabolic pathways. It interacts with the enzyme CYP450 in the metabolization of its furan rings . The addition of the CYP3A inhibitor ketoconazole significantly reduced the hepatotoxicity of Fraxinellone, indicating that its hepatotoxicity is induced through CYP3A metabolism .

Transport and Distribution

Fraxinellone is transported and distributed within cells and tissues through various mechanisms. It has been found to down-regulate bile acid transporters P-gp, Bsep, and Ntcp, which are involved in its transport and distribution .

Subcellular Localization

Current studies have focused more on its biochemical properties, cellular effects, and molecular mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fraxinellone can be synthesized through various methods. One common approach involves the solvent evaporation method to prepare crystalline fraxinellone, followed by structural characterization using X-ray single crystal diffraction . Another method includes the modification of fraxinellone’s structure to enhance its biological activities .

Industrial Production Methods: Industrial production of fraxinellone typically involves the extraction from plant sources. The extraction process is optimized to yield high purity fraxinellone, which can then be used as a precursor for the synthesis of new insecticides and other bioactive compounds .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fraxinellon durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer Atome oder Gruppen in this compound, um neuartige Derivate zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Fraxinellonderivate mit verbesserten insektiziden, antimikrobiellen und krebshemmenden Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Fraxinellon ist unter den abgebauten Limonoiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Dictamnin: Ein weiteres Limonoid mit insektiziden Eigenschaften.

Azadirachtin: Eine bekannte insektizide Verbindung aus der Familie der Meliaceae.

Toosendanin: Zeigt insektizide und antimikrobielle Aktivitäten.

This compound zeichnet sich durch seine starken entzündungshemmenden und krebshemmenden Eigenschaften neben seiner insektiziden Aktivität aus .

Eigenschaften

IUPAC Name |

(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYAFLHHHZVPRN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951450 | |

| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28808-62-0 | |

| Record name | Fraxinellone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28808-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinellone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028808620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fraxinellone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXINELLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HP328XN7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

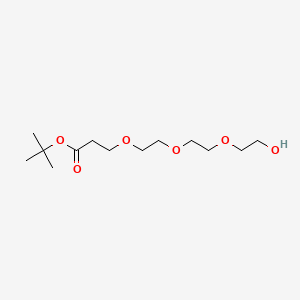

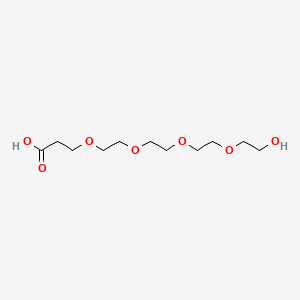

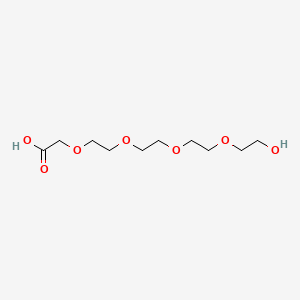

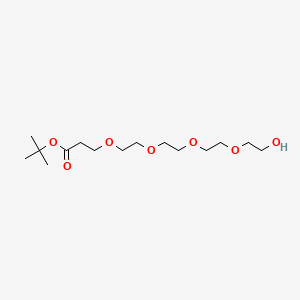

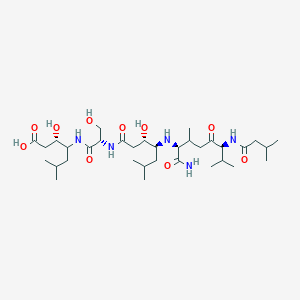

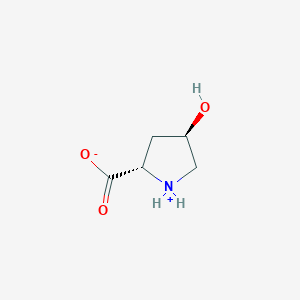

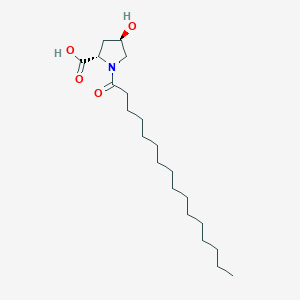

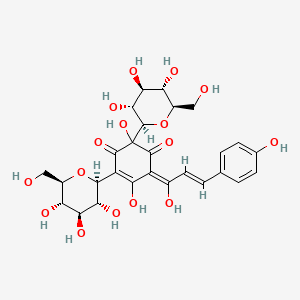

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.